2,5,7-Trimethylquinolin-8-ol 1-oxide
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Overview
Description
2,5,7-Trimethylquinolin-8-ol 1-oxide is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2,5,7-Trimethylquinolin-8-ol 1-oxide typically involves the oxidation of 2,5,7-trimethylquinolin-8-ol. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale oxidation processes with continuous monitoring and control to ensure consistency and quality.
Chemical Reactions Analysis
2,5,7-Trimethylquinolin-8-ol 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it back to 2,5,7-trimethylquinolin-8-ol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,7-Trimethylquinolin-8-ol 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylquinolin-8-ol 1-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,5,7-Trimethylquinolin-8-ol 1-oxide can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals.
4-Hydroxyquinoline: Has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,5,7-trimethyl-1-oxidoquinolin-1-ium-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13(11)15/h4-6,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACHBOFTJXUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C(=CC(=C2O)C)C)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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